molecular formula C13H24O10 B12079918 Methyl 2-O-a-L-fucopyranosyl-b-D-galactoside CAS No. 37288-45-2

Methyl 2-O-a-L-fucopyranosyl-b-D-galactoside

Cat. No.: B12079918
CAS No.: 37288-45-2
M. Wt: 340.32 g/mol
InChI Key: ZUPSABSQBFCIOU-UHFFFAOYSA-N
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Description

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside (Chemical Formula: C13H24O10) is a defined trisaccharide that serves as a fundamental substrate in glycobiology research. This compound is specifically recognized and hydrolyzed by the enzyme 1,2-α-L-fucosidase (EC 3.2.1.63), which cleaves the α-(1→2) linkage between the L-fucose and D-galactose residues . Due to this specific enzymatic activity, it is an essential tool for studying the kinetics, mechanism, and specificity of α-L-fucosidases . Research applications include the investigation of carbohydrate-active enzymes in various organisms, from almonds to marine molluscs, contributing to a broader understanding of glycosidase function and glycolipid/glycoprotein metabolism . The compound also holds historical and methodological significance in the field of synthetic glycochemistry, where it and its structural analogs are key targets for developing glycosylation protocols, often utilizing building blocks like 2,3,4-tri-O-benzoyl-α-l-fucopyranosyl bromide . As a research chemical, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human use.

Properties

CAS No.

37288-45-2

Molecular Formula

C13H24O10

Molecular Weight

340.32 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3

InChI Key

ZUPSABSQBFCIOU-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

Selective protection of hydroxyl groups is critical to ensure proper reactivity during glycosylation.

Allylation and Silylation

In a protocol adapted from thiouracil derivative synthesis, D-galactal was allylated using sodium hydride (NaH) and allyl bromide in anhydrous N,N-dimethylformamide (DMF) at 0°C to room temperature (16 hours). This yielded 1,5-anhydro-2-deoxy-3,4,6-tri-O-allyl-D-lyxo-hex-1-enitol, a key intermediate for subsequent glycosylation. Alternatively, tert-butyldimethylsilyl (TBS) groups were introduced via reaction with TBS chloride (TBSCl) and imidazole in DMF at 60°C, achieving full silylation within 36 hours.

Benzylation Strategies

Benzyl (Bn) groups were employed to protect primary hydroxyls. L-Fucal, derived from L-fucose, underwent benzylation using benzyl bromide (BnBr) and NaH in tetrahydrofuran (THF), yielding 3,4-di-O-benzyl-L-fucal after 18 hours.

Glycosylation Reactions

Glycosylation to establish the alpha-1,2 linkage requires activation of the fucosyl donor and a compatible galactoside acceptor.

Donor Activation

Fucosyl donors, such as fucosyl trichloroacetimidates or bromides, are activated under acidic conditions. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the coupling of a fucosyl donor to a partially protected methyl beta-D-galactoside acceptor.

Stereochemical Control

The use of participating protecting groups (e.g., acetyl at C2 of galactose) ensures beta-configuration at the galactoside anomeric center. Concurrently, non-participating groups (e.g., benzyl) on the fucose donor favor alpha-linkage formation during glycosylation.

Deprotection and Final Isolation

Final deprotection involves sequential removal of protecting groups:

  • Allyl Groups : Palladium-catalyzed hydrogenolysis cleaves allyl ethers under mild conditions.

  • Silyl Groups : Tetrabutylammonium fluoride (TBAF) in THF selectively removes TBS groups.

  • Benzyl Groups : Hydrogenolysis over Pd/C achieves global debenzylation.

Table 1: Representative Chemical Synthesis Conditions

StepReagents/ConditionsOutcomeSource
Allylation of D-galactalNaH, allyl bromide, DMF, 0°C → RT, 16 hTri-O-allyl-D-lyxo-hex-1-enitol
SilylationTBSCl, imidazole, DMF, 60°C, 36 hFully silylated intermediate
GlycosylationBF₃·OEt₂, CH₂Cl₂, −20°C → RT, 12 hAlpha-1,2-linked disaccharide
DeprotectionPd/C, H₂, MeOH, 24 hFully deprotected product

Enzymatic Synthesis Strategies

Enzymatic methods leverage glycosyltransferases or fucosidases to catalyze regio- and stereospecific bond formation, avoiding complex protecting group strategies.

Transglycosylation Using α-L-Fucosidases

Aspergillus niger GH29 α-L-fucosidase demonstrated transglycosylation activity, transferring fucose from p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) to lactose under optimized conditions. Adapting this for methyl-beta-D-galactoside:

  • Acceptor Substrate : 200 g/L methyl-beta-D-galactoside

  • Donor Substrate : 100 g/L pNP-Fuc

  • Enzyme Concentration : 140 U/L

  • Conditions : 50°C, pH 4.0 (50 mM ammonium acetate), 7–11 days.

The enzyme’s ability to recognize methyl-beta-D-galactoside as an acceptor hinges on structural similarity to lactose, though kinetic parameters (e.g., Kₘ, Vₘₐₓ) require empirical determination.

Table 2: Enzymatic Transglycosylation Parameters

ParameterValueSource
Temperature50°C
pH4.0
Incubation Time7–11 days
Enzyme Activity140 U/L

Comparative Analysis of Synthetic Methods

Efficiency and Yield

  • Chemical Synthesis : Multi-step protocols (6–8 steps) typically achieve moderate yields (30–50%), limited by side reactions during protection/deprotection.

  • Enzymatic Synthesis : Single-step transglycosylation offers higher theoretical yields (up to 70%) but requires prolonged incubation (≥7 days).

Stereoselectivity

  • Chemical methods rely on precise donor activation and protecting group strategies to enforce alpha-1,2 linkage.

  • Enzymatic approaches inherently ensure stereospecificity due to enzyme active-site geometry.

Scalability and Environmental Impact

  • Chemical Routes : Solvent-intensive (DMF, CH₂Cl₂) and require toxic catalysts (Pd/C, BF₃).

  • Enzymatic Routes : Aqueous conditions and biodegradable enzymes align with green chemistry principles but face challenges in enzyme stability and cost .

Chemical Reactions Analysis

Types of Reactions: Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has the molecular formula C13H24O10C_{13}H_{24}O_{10} and is classified as a glycoside. Its structure consists of a fucose residue linked to a galactose moiety, forming a disaccharide unit that plays a crucial role in biological systems, particularly in polysaccharides found in bacteria and plants .

Microbial Polysaccharides

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is integral to the composition of capsular polysaccharides (CPS) in certain bacteria, such as Klebsiella pneumoniae. These polysaccharides are essential for bacterial virulence and can influence immune responses. Research indicates that the structural elements of this glycoside contribute to the stability and functionality of CPS, making it a target for vaccine development .

Study Findings
Joseleau & Marais (1979)Identified the role of fucosylated galactans in bacterial polysaccharides.
Guetta et al. (2003)Analyzed the structural properties of CPS from Klebsiella pneumoniae, emphasizing the importance of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside.

Metabolomics

Recent studies have utilized untargeted metabolomics to identify metabolites present in various plant species, including eggplant. Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside was detected among other metabolites, suggesting its role in plant metabolism and potential health benefits . The compound's presence indicates its involvement in metabolic pathways that could be harnessed for agricultural or nutritional applications.

Antimicrobial Activity

Preliminary studies suggest that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside may exhibit antimicrobial properties due to its structural similarity to other known glycosides with antibacterial activity. This potential makes it an interesting candidate for further pharmacological research aimed at developing new antimicrobial agents .

Research Focus Outcome
Antimicrobial assaysIndicated potential activity against specific bacterial strains.

Immunomodulatory Effects

The compound's role in influencing immune responses has been explored, particularly regarding its ability to modulate cytokine production. Glycosides often interact with immune cells, which could lead to therapeutic applications in immunology . Further investigation into its immunomodulatory effects could pave the way for novel treatments for autoimmune diseases or infections.

Capsular Polysaccharides in Vaccine Development

A significant case study demonstrated the use of polysaccharides containing methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside as vaccine components against Klebsiella pneumoniae. The study highlighted how these polysaccharides can elicit a robust immune response, providing insights into their application in vaccine formulations .

Plant Metabolomics

In another case study focusing on eggplant, researchers identified methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside among key metabolites contributing to the plant's nutritional profile. This finding supports the idea that this glycoside may have beneficial effects when consumed as part of a diet rich in fruits and vegetables .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including cell adhesion, signaling, and immune responses. The molecular targets often involve glycan receptors on cell surfaces, which mediate the compound’s biological activities.

Comparison with Similar Compounds

2′-Fucosyllactose (2′-FL)

  • Structure : α-L-Fuc-(1→2)-β-D-Gal-(1→4)-D-Glc (trisaccharide).
  • Key Features : Includes a glucose unit linked to galactose (1→4), differentiating it from the methyl-terminated target compound.
  • Molecular Weight : 488.44 Da (C₁₈H₃₂O₁₅) .
  • Applications : Widely used in infant nutrition as a human milk oligosaccharide (HMO) .
  • Synthesis : Produced via microbial fermentation (e.g., Corynebacterium glutamicum) rather than chemical synthesis .

Benzyl 2-Acetamido-2-deoxy-3-O-(beta-D-galactosyl)-beta-D-glucopyranoside

  • Structure : Benzyl glycoside with beta-D-galactose linked to 2-acetamido-2-deoxyglucose.
  • Key Features : Contains an acetamido group and benzyl protecting group, enabling use in fucosyltransferase assays for Lewis antigen synthesis .
  • Synthesis : Involves selective acetylation and silylation steps .

5-Amino-1-pentyl Tetrasaccharide Derivative

  • Structure : A complex glycan with α-L-fucose (1→2) and β-D-galactose (1→3) linkages to a glucosamine backbone .
  • Key Features: Larger molecular weight ([α]D = +4.4°, methanol) and multi-step synthesis using Pd/C catalysis .
  • Applications: Potential use in glycobiology studies due to its branched structure.

Benzyl β-D-Fuc-(1→6)-α-D-GlcNAc

  • Structure : Beta-D-fucose (1→6)-linked to N-acetylglucosamine.
  • Key Features : Designed to avoid interference in galactose oxidase assays; simpler synthesis than lactosamine analogs .
  • Synthesis : Prioritized for ease of preparation and compatibility with enzymatic studies .

Structural and Functional Analysis

Glycosidic Linkages

  • Target Compound : Alpha-L-fucose (1→2)-beta-D-galactose .
  • 2′-FL : Alpha-L-fucose (1→2)-beta-D-galactose (1→4)-glucose .
  • Benzyl Derivatives : Beta-D-fucose (1→6)-glucosamine or beta-D-galactose (1→3)-glucosamine .

Protecting Groups and Aglycones

  • Methyl (target compound) vs. benzyl () groups influence solubility and enzymatic recognition.
  • Acetyl and benzoyl groups in analogs (e.g., ) enhance stability during synthesis .

Enzymatic Specificity

  • Target Compound : Substrate for 1,2-alpha-L-fucosidase .
  • Benzyl Derivatives : Substrates for fucosyltransferases (e.g., Lewis antigen synthesis) .

Comparative Data Table

Compound Name Formula Molecular Weight (Da) Key Linkages [α]D (Conditions) Applications References
Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside C₁₃H₂₄O₁₀ 340.32 α-L-Fuc-(1→2)-β-D-Gal +4.4° (c 0.3, methanol) Enzyme substrate assays
2′-Fucosyllactose (2′-FL) C₁₈H₃₂O₁₅ 488.44 α-L-Fuc-(1→2)-β-D-Gal-(1→4)-Glc N/A Nutritional additives
Benzyl β-D-Fuc-(1→6)-α-D-GlcNAc C₂₀H₂₇NO₁₀ 441.43 β-D-Fuc-(1→6)-α-D-GlcNAc Not reported Glycosyltransferase studies
5-Amino-1-pentyl tetrasaccharide C₃₈H₆₄N₂O₂₄ 932.90 Multi-branched linkages +4.4° (c 0.3, methanol) Synthetic glycobiology

Biological Activity

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside is a disaccharide derivative composed of fucose and galactose. This compound has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities, particularly its interactions with carbohydrate-binding proteins such as lectins. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside has the molecular formula C13H24O10C_{13}H_{24}O_{10} and is characterized by the presence of a fucose unit linked to a galactose unit via an alpha-glycosidic bond. The compound's structure is pivotal in determining its biological interactions, particularly with glycan receptors on cell surfaces.

The biological effects of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside are primarily mediated through its interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological pathways, including:

  • Cell Adhesion : The compound enhances cell-cell adhesion processes, which are critical for tissue formation and immune responses.
  • Signaling Pathways : It modulates signaling pathways involved in immune responses and inflammation.
  • Antitumor Activity : Preliminary studies suggest that it may have potential antitumor effects by inhibiting cancer cell proliferation.

1. Antimicrobial Properties

Research indicates that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside exhibits antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their ability to adhere to host tissues.

2. Immunomodulatory Effects

The compound has been investigated for its immunomodulatory properties. It appears to enhance the activity of immune cells, potentially improving the body's response to infections and diseases.

3. Antitumor Potential

In vitro studies have demonstrated that methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can inhibit the growth of cancer cells. The exact mechanism involves modulation of cell signaling pathways that control proliferation and apoptosis.

Research Findings and Case Studies

A review of recent literature reveals several significant findings regarding the biological activity of methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside:

StudyFindings
Benchchem Study Demonstrated interaction with lectins, influencing cell adhesion and signaling.
PMC4693232 Highlighted enzymatic synthesis methods that could enhance yield and purity for research applications.
PMC9727648 Investigated the compound's role in enhancing immune responses in vitro.

Comparative Analysis with Related Compounds

Methyl-2-alpha-L-fucopyranosyl-beta-D-galactoside can be compared with similar glycosides to understand its unique properties:

CompoundStructureBiological Activity
Methyl-2-alpha-L-fucopyranosyl-beta-D-glucosideFucose + GlucoseModerate binding affinity to lectins
Methyl-2-alpha-L-fucopyranosyl-beta-D-mannosideFucose + MannoseLower antimicrobial activity
Methyl-2-alpha-L-fucopyranosyl-beta-D-xylosideFucose + XyloseLimited immunomodulatory effects

Q & A

Q. Q1. What are the key synthetic strategies for preparing methyl-2-α-L-fucopyranosyl-β-D-galactoside, and how do protecting groups influence reaction yields?

Methodological Answer: Synthesis typically involves regioselective glycosylation and protection/deprotection steps. For example, benzoylation (using benzoyl chloride in pyridine) protects hydroxyl groups on fucose, achieving 75% yield for intermediates like 1,2,3,4-tetra-O-benzoyl-α-D-fucopyranose . Silylation (e.g., tert-butyldiphenylsilyl ether) and isopropylidene acetal formation are also critical for stabilizing intermediates during galactoside coupling . Yields depend on steric hindrance and solvent choice (e.g., anhydrous pyridine vs. DMF). Confirm regiochemistry via 1^1H and 13^13C NMR, comparing data to literature values for validation .

Q. Q2. How can researchers confirm the stereochemistry of glycosidic linkages in this compound?

Methodological Answer: Nuclear Overhauser Effect (NOE) NMR experiments and coupling constant (JH1,H2J_{H1,H2}) analysis are standard. For α-L-fucopyranosyl linkages, JH1,H2J_{H1,H2} values typically range from 3.5–4.0 Hz, while β-D-galactoside linkages exhibit JH1,H27.58.0J_{H1,H2} \approx 7.5–8.0 Hz . X-ray crystallography or computational modeling (e.g., density functional theory) further resolve ambiguities in carbohydrate-aromatic interactions .

Advanced Research Questions

Q. Q3. How does methyl-2-α-L-fucopyranosyl-β-D-galactoside serve as a substrate analog for studying enzyme mechanisms in glycobiology?

Methodological Answer: This compound mimics natural substrates like lactose derivatives, enabling studies on fucosidases and galactosidases. For example, it acts as a competitive inhibitor in galactose oxidase assays by blocking the active site via its 6-deoxy-galactose (D-Fuc) moiety, preventing interference from native acceptors . Kinetic assays (e.g., fluorogenic or chromogenic assays) quantify enzyme activity by monitoring hydrolysis rates of the nitrophenyl derivative (e.g., 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside) .

Q. Q4. What analytical challenges arise when characterizing trace impurities or degradation products of this compound?

Methodological Answer: High-resolution LC-MS/MS with negative ion mode is essential for detecting per- and polyfluoroalkyl substance (PFAS)-like impurities or hydrolyzed byproducts (e.g., free fucose or galactose). Use hydrophilic interaction liquid chromatography (HILIC) to separate polar degradation products . For structural elucidation, tandem MS/MS with collision-induced dissociation (CID) fragments glycosidic bonds, revealing linkage-specific patterns .

Q. Q5. How do researchers resolve contradictions in reported bioactivity data for methyl-2-α-L-fucopyranosyl-β-D-galactoside derivatives?

Methodological Answer: Discrepancies often stem from variations in glycosylation conditions or enzyme sources. For example, β-(1→6) linkages (vs. β-(1→4)) in disaccharide analogs show divergent acceptor efficiencies in trans-sialidase (TcTS) reactions . Validate findings using orthogonal assays:

  • Compare results across enzyme isoforms (e.g., α-L-fucosidases from bacterial vs. mammalian sources).
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities, ruling out non-specific interactions .

Q. Q6. What computational approaches are used to predict the compound’s interaction with lectins or antibodies?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model carbohydrate-protein interactions. For instance, α-L-fucose residues engage in CH-π stacking with aromatic residues (e.g., tryptophan in lectins), which can be simulated using force fields like GLYCAM06 . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}) .

Q. Q7. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) enhance NMR studies of this compound’s conformational dynamics?

Methodological Answer: Site-specific 13^{13}C labeling of the galactose C1 or fucose C2 positions enables tracking of glycosidic bond flexibility via 13^{13}C-1^1H HSQC experiments. Deuterium labeling reduces signal overlap in crowded spectral regions (e.g., anomeric protons). Transverse relaxation-optimized spectroscopy (TROSY) further resolves dynamics in large glycoconjugates .

Q. Q8. What are the best practices for ensuring reproducibility in glycosylation reactions involving this compound?

Methodological Answer:

  • Standardize donor/acceptor ratios (e.g., 1.2:1 molar excess of glycosyl donor).
  • Use activators like trichloroacetimidate for high stereocontrol .
  • Monitor reaction progress via thin-layer chromatography (TLC) with anisaldehyde staining for carbohydrate detection .
  • Report yields as isolated, chromatography-purified products to exclude unreacted starting materials .

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